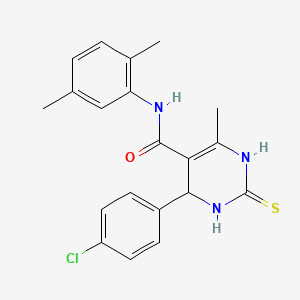

4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, a dimethylphenyl group, and a thioxo-tetrahydropyrimidine core, making it a subject of interest for chemists and researchers.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 2,5-dimethylaniline in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then subjected to cyclization with thiourea and methyl acetoacetate under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.

Análisis De Reacciones Químicas

General Chemical Reactions of Tetrahydropyrimidine Derivatives

Tetrahydropyrimidines, particularly those synthesized via the Biginelli reaction, are recognized for their diverse biological activities and have emerged as important scaffolds in medicinal chemistry research. The general chemical reactivity of tetrahydropyrimidines allows for a variety of modifications and derivatizations, which are crucial for developing new pharmaceuticals.

Key Reactions and Modifications

Tetrahydropyrimidines can undergo various chemical reactions to enhance their biological activity. These reactions often target specific functional groups on the molecule. Examples of chemical reactions include:

-

Formylation: Introduction of a formyl group (-CHO) can be achieved via the Vielsmeier-Hack reaction .

-

Condensation: Tetrahydropyrimidines can be further condensed with other compounds to form more complex structures .

Spectroscopic Characterization

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly used to confirm the structure and purity of tetrahydropyrimidine derivatives.

-

NMR Spectroscopy: Used to identify the arrangement and connectivity of atoms within the molecule.

-

Infrared Spectroscopy: Detects the presence of specific functional groups based on their vibrational frequencies.

Mechanisms of Action

The mechanism of action for tetrahydropyrimidine derivatives often involves interactions with biological targets such as enzymes or receptors. The unique structure of these compounds allows them to bind effectively to these targets, potentially modulating their activity and leading to desired therapeutic effects.

Specific Examples from Search Results

-

Synthesis of N-(4-chloro/methoxyphenyl)-3-formyl-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides : This involves the formylation of N-(4-chloro/methoxyphenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides using dry dimethyl formamide (DMF) and phosphorous oxychloride at room temperature .

-

Synthesis of N-[2-chloro-4-(trifluoromethyl)phenyl]-2-oxo-4-(substitutedphenyl)-6-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide : Achieved by acid-catalyzed cyclocondensation of N-[2-chloro-4-(trifluoromethyl)phenyl]-4-methyl-3-oxopentanamide, urea, and benzaldehydes .

Aplicaciones Científicas De Investigación

The compound exhibits significant biological activities that can be harnessed for various therapeutic applications:

Anticancer Activity

Research indicates that derivatives of this compound possess notable anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines:

- Inhibition of Cell Growth : The compound has shown a marked reduction in cell viability in cancer cells, with studies reporting up to 39.8% inhibition in Caco-2 colon cancer cells compared to untreated controls (p < 0.001) .

- Mechanism of Action : Its structural similarity to purines allows effective binding to biological targets involved in cancer cell proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy:

- Minimum Inhibitory Concentration (MIC) : Various derivatives have demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus.

- Biofilm Inhibition : Significant activity has been observed in preventing biofilm formation by pathogenic bacteria, highlighting its potential as an antimicrobial agent .

Case Studies

Several studies have documented the applications and effectiveness of this compound:

- Anticancer Evaluation :

- Antimicrobial Testing :

Mecanismo De Acción

The mechanism of action of 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

Compared to similar compounds, 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide stands out due to its unique thioxo group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and potential biological activities, making it a valuable compound for further research and development.

Actividad Biológica

The compound 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be described as follows:

- Molecular Formula : C19H20ClN3OS

- Molecular Weight : 367.89 g/mol

The presence of a thioxo group and various aromatic substituents contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities including:

- Antitumor Activity : Several studies have demonstrated that derivatives of tetrahydropyrimidines possess significant antitumor properties. The mechanism often involves the inhibition of topoisomerase enzymes which are crucial for DNA replication and repair .

- Antibacterial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains. The antibacterial mechanism may involve disruption of cell wall synthesis or inhibition of protein synthesis .

- Antioxidant Properties : The thioxo group in the structure is believed to contribute to antioxidant activity by scavenging free radicals and reducing oxidative stress in cells .

Antitumor Studies

A study evaluated the antitumor efficacy of related compounds on human cancer cell lines (e.g., HepG2 and MCF-7). The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting potent anticancer activity. Structure-activity relationship (SAR) analyses revealed that modifications at the phenyl rings significantly influenced activity .

Antibacterial Studies

In vitro assays against Gram-positive and Gram-negative bacteria showed that the compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. The study highlighted the importance of the chlorophenyl moiety in enhancing antibacterial efficacy .

Enzyme Inhibition

The compound was also tested for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Results indicated moderate inhibition of AChE (IC50 = 25 µM), which suggests potential applications in treating neurodegenerative disorders like Alzheimer's disease .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3OS/c1-11-4-5-12(2)16(10-11)23-19(25)17-13(3)22-20(26)24-18(17)14-6-8-15(21)9-7-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJVTINGUQKYJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.